molecular formula C22H24Cl3N3 B13646454 bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride

bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride

Cat. No.: B13646454
M. Wt: 436.8 g/mol
InChI Key: SMZGXTVRMYECRG-UHFFFAOYSA-N
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Description

Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride: is a synthetic compound with the molecular formula C22H23Cl2N3. This compound is characterized by the presence of two indole moieties, each substituted with a chlorine atom and a methyl group, connected through an ethyl bridge to an azanium chloride group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride typically involves the reaction of 6-chloro-1-methylindole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like hydroxide or amine; often in polar solvents like water or alcohols.

Major Products Formed:

Mechanism of Action

The mechanism of action of bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    6-Chloro-1-methylindole: A precursor in the synthesis of bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride.

    Indole-3-carboxaldehyde: Another indole derivative with similar structural features.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-1-methyl-1H-indol-3-yl)acetamide: A structurally related compound with different functional groups

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the azanium chloride group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H24Cl3N3

Molecular Weight

436.8 g/mol

IUPAC Name

bis[2-(6-chloro-1-methylindol-3-yl)ethyl]azanium;chloride

InChI

InChI=1S/C22H23Cl2N3.ClH/c1-26-13-15(19-5-3-17(23)11-21(19)26)7-9-25-10-8-16-14-27(2)22-12-18(24)4-6-20(16)22;/h3-6,11-14,25H,7-10H2,1-2H3;1H

InChI Key

SMZGXTVRMYECRG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Cl)CC[NH2+]CCC3=CN(C4=C3C=CC(=C4)Cl)C.[Cl-]

Origin of Product

United States

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